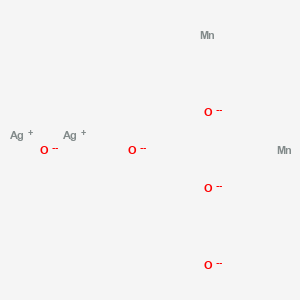
2-クロロ-5-ヨード安息香酸エチル
説明
Ethyl 2-Chloro-5-iodobenzoate: is an organic compound with the molecular formula C9H8ClIO2 and a molecular weight of 310.52 g/mol . It is a light yellow to yellow powder or crystals, often used in research and development for its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Heating a Solution: The compound can be synthesized by heating a solution of 5-iodoaniline-2-chlorobenzoic acid in ethanol with concentrated hydrochloric acid under reflux for 12 hours.
Extraction Process: After heating, the reaction solution is returned to room temperature, diluted with water, and an aqueous solution of sodium hydroxide 1N is added. The mixture is then extracted three times with ethyl acetate.
Industrial Production Methods: The industrial production of Ethyl 2-Chloro-5-iodobenzoate involves scaling up the above synthetic route, ensuring precise control over reaction conditions to achieve high purity and yield. The process may also include additional purification steps to meet industrial standards.
Types of Reactions:
Oxidation: Ethyl 2-Chloro-5-iodobenzoate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where the chlorine or iodine atoms can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different halogens or other functional groups.
科学的研究の応用
Chemistry: Ethyl 2-Chloro-5-iodobenzoate is used in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. For instance, it has been used in the iodoarene-mediated one-pot preparation of 2,4,5-trisubstituted oxazoles from ketones.
Medicine: Research is ongoing to explore the therapeutic potential of Ethyl 2-Chloro-5-iodobenzoate and its derivatives in treating various diseases.
Industry: In material science, derivatives of this compound are used to synthesize novel materials with specific chemical and physical properties.
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-Chloro-5-iodobenzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-Chloro-5-iodobenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Ethyl 2-Chloro-5-iodobenzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, Ethyl 2-Chloro-5-iodobenzoate can cause toxic effects, including skin and eye irritation, respiratory issues, and other adverse reactions . It is essential to determine the appropriate dosage range to avoid toxicity while achieving the desired biochemical effects.
Transport and Distribution
The transport and distribution of Ethyl 2-Chloro-5-iodobenzoate within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or passively diffuse through lipid bilayers . Once inside the cell, Ethyl 2-Chloro-5-iodobenzoate may bind to various proteins, influencing its localization and accumulation in specific cellular compartments . These factors determine the compound’s bioavailability and its ability to exert its biochemical effects.
Subcellular Localization
Ethyl 2-Chloro-5-iodobenzoate’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of Ethyl 2-Chloro-5-iodobenzoate is crucial for elucidating its precise biochemical roles and mechanisms of action.
作用機序
The mechanism by which Ethyl 2-Chloro-5-iodobenzoate exerts its effects depends on its specific application. For example, in catalysis, it may facilitate the formation of intermediates that lead to the final product. The molecular targets and pathways involved can vary widely based on the reaction conditions and the presence of other reagents.
類似化合物との比較
Ethyl 2-Bromobenzoate
Ethyl 2-Fluorobenzoate
Ethyl 2-Iodobenzoate
Uniqueness: Ethyl 2-Chloro-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can influence its reactivity and applications compared to compounds with only one halogen.
This comprehensive overview provides a detailed understanding of Ethyl 2-Chloro-5-iodobenzoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
ethyl 2-chloro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRGIJMFCRDMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654148 | |
| Record name | Ethyl 2-chloro-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-54-9 | |
| Record name | Ethyl 2-chloro-5-iodobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-chloro-5-iodo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5R,7S)-1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1498649.png)




![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)



![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)



